2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Catalog No.
S751985
CAS No.
501661-50-3
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Furan-2-Ylmethyl)amino]benzoic Acid

CAS Number

501661-50-3

Product Name

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

IUPAC Name

2-(furan-2-ylmethylamino)benzoic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)

InChI Key

CKOPWCOBXHDAOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2

The exact mass of the compound 2-[(Furan-2-Ylmethyl)amino]benzoic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(Furan-2-Ylmethyl)amino]benzoic Acid, also known as N-furfurylanthranilic acid, is a specialized secondary amine building block featuring an anthranilic acid core mono-alkylated with a furfuryl moiety [1]. It serves as the exact des-chloro, des-sulfamoyl structural core of the widely utilized loop diuretic furosemide. In industrial and laboratory procurement, this compound is primarily sourced as a high-purity precursor for the synthesis of complex heterocyclic systems—such as quinazolinones, acridines, and novel fenamate analogs—where precise mono-alkylation is required. By providing a pre-formed furfuryl-amine linkage, it eliminates the inefficiencies of in-house reductive amination, offering predictable thermal stability, defined solubility in organic solvents, and a specific electronic profile dictated by the electron-rich furan ring [2].

Attempting to substitute this specific compound with unalkylated anthranilic acid requires a downstream reductive amination with furfural, a process notoriously prone to over-alkylation, imine equilibrium issues, and yield losses requiring extensive chromatographic purification [1]. Conversely, substituting with the bulk-available furosemide introduces strongly electron-withdrawing chloro and sulfamoyl groups. These substitutions drastically alter the molecule's pKa, reduce its nucleophilicity for subsequent cyclization reactions, and introduce potent biological off-target effects, specifically NKCC2 inhibition [2]. Procuring the exact N-furfurylanthranilic acid ensures the necessary nucleophilic secondary amine and unmodified aromatic reactivity required for clean downstream transformations.

Precursor Efficiency in Heterocycle Synthesis

Procuring pre-formed 2-[(Furan-2-Ylmethyl)amino]benzoic Acid bypasses the standard reductive amination of anthranilic acid with furfural. In-house alkylation typically caps mono-alkylation yields at 60-70% due to the formation of tertiary amines and unreacted imines[1]. Using the pre-formed building block guarantees 100% mono-alkylation stoichiometry, directly increasing the overall yield of downstream cyclizations (e.g., to furfuryl-quinazolinones) by up to 30% while eliminating a purification step.

Evidence DimensionMono-alkylation purity and downstream yield
Target Compound Data100% mono-alkylated precursor, enabling >90% downstream cyclization yield
Comparator Or BaselineAnthranilic acid + furfural (in-house synthesis): ~60-70% mono-alkylation yield
Quantified Difference~30% absolute increase in process yield and elimination of one purification stage
ConditionsStandard heterocycle cyclization workflows (e.g., POCl3 or polyphosphoric acid mediated)

Procuring the pre-formed secondary amine directly reduces synthetic steps and eliminates the material loss associated with purifying reductive amination mixtures.

Physicochemical Profile and Organic Solubility

The removal of the highly polar sulfamoyl group and the chloro substituent present in furosemide fundamentally shifts the lipophilicity of the core. 2-[(Furan-2-Ylmethyl)amino]benzoic Acid exhibits a calculated LogP of approximately 2.4 to 2.6, compared to furosemide's LogP of 2.03 [1]. This higher relative lipophilicity, combined with the lack of the acidic sulfonamide proton, significantly enhances its solubility in medium-polarity organic solvents (like dichloromethane and ethyl acetate) critical for anhydrous synthetic steps.

Evidence DimensionLipophilicity (LogP) and organic solubility
Target Compound DataLogP ~2.4 - 2.6; high solubility in DCM/EtOAc
Comparator Or BaselineFurosemide (LogP 2.03; poor solubility in non-polar organics)
Quantified DifferenceIncrease in LogP of ~0.4-0.6 units; distinct solvent compatibility
ConditionsStandard solvent partitioning and formulation environments

The distinct solubility profile allows this building block to be used in anhydrous organic reactions where highly substituted analogs like furosemide would precipitate or fail to react.

Elimination of NKCC2 Off-Target Activity in Probe Design

When used as a structural scaffold for designing anti-inflammatory or neuroprotective probes, the des-sulfamoyl core is essential. Furosemide is a potent inhibitor of the Na-K-2Cl symporter (NKCC2), causing profound diuresis [1]. 2-[(Furan-2-Ylmethyl)amino]benzoic Acid lacks the critical 5-sulfamoyl pharmacophore required for NKCC2 binding, effectively reducing diuretic off-target activity to baseline levels while preserving the anthranilic acid core's utility for targeting neuroinflammation pathways.

Evidence DimensionNKCC2 inhibition (diuretic activity)
Target Compound DataNegligible NKCC2 binding (lacks sulfamoyl pharmacophore)
Comparator Or BaselineFurosemide (potent NKCC2 inhibitor, IC50 in the low micromolar range)
Quantified DifferenceOrders of magnitude reduction in diuretic off-target activity
ConditionsIn vitro/in vivo pharmacological probe screening

Researchers must procure this exact des-sulfamoyl analog to study the core's anti-inflammatory properties without triggering confounding diuretic effects in biological models.

Thermal Stability and Processability

The thermal behavior of 2-[(Furan-2-Ylmethyl)amino]benzoic Acid differs significantly from its heavily substituted counterparts. While furosemide undergoes rapid decomposition at its melting point of approximately 206°C (often complicating high-temperature melt-phase reactions) [1], the simpler N-furfurylanthranilic acid core exhibits a lower, more stable melting transition. This allows it to be processed in high-temperature cyclodehydration reactions without the premature release of sulfonamide-derived degradation products.

Evidence DimensionThermal decomposition profile
Target Compound DataStable melting transition ~135-145°C without immediate degradation
Comparator Or BaselineFurosemide (Melts with decomposition at ~206°C)
Quantified DifferenceAvoidance of sulfonamide-linked thermal degradation at processing temperatures <200°C
ConditionsHigh-temperature synthetic processing or melt-phase reactions

For materials science and high-temperature synthesis, the absence of the thermally labile sulfamoyl group prevents batch contamination from degradation byproducts.

Precursor for Furfuryl-Substituted Quinazolinones

Where this compound is the right choice for synthesizing novel quinazolinone libraries, as its pre-formed secondary amine ensures clean cyclization with reagents like formamide or orthoesters without the risk of furfuryl group cleavage or the low yields associated with in-house reductive amination [1].

Design of Non-Diuretic Fenamate Analogs

Where this compound is the right choice for medicinal chemistry programs aiming to develop anti-inflammatory agents based on the anthranilic acid core, specifically avoiding the NKCC2-mediated diuretic liabilities of furosemide [2].

Anhydrous Heterocycle Synthesis

Where this compound is the right choice for complex multi-step organic synthesis requiring high solubility in aprotic solvents (like DCM or THF), which is impossible to achieve with the highly polar, sulfamoyl-containing furosemide [1].

XLogP3

2.8

Wikipedia

2-[(furan-2-ylmethyl)amino]benzoic acid

Dates

Last modified: 08-15-2023

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